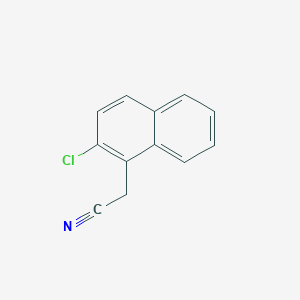

2-(2-Chloronaphthalen-1-yl)acetonitrile

Description

Significance of Naphthalene (B1677914) Derivatives in Synthetic Design

The naphthalene ring system, composed of two fused benzene (B151609) rings, is a fundamental scaffold in organic chemistry. Its rigid, planar, and aromatic nature provides a unique platform for the construction of complex molecular architectures. Naphthalene derivatives are prevalent in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. bldpharm.com The naphthalene moiety can enhance the metabolic stability and modify the pharmacological profile of a molecule, making it a valuable component in drug design. bldpharm.com

Beyond pharmaceuticals, naphthalene-based structures are integral to materials science. They are utilized in the development of organic semiconductors, dyes, and polymers, where their electronic and photophysical properties can be fine-tuned through substitution. csir.co.za The ability to introduce a variety of functional groups at specific positions on the naphthalene core allows chemists to create a diverse array of molecules with tailored functions. wikipedia.org

Role of Nitrile Functional Groups in Organic Transformations

The nitrile or cyano group (-C≡N) is one of the most versatile functional groups in organic synthesis. bldpharm.com Characterized by a carbon-nitrogen triple bond, the nitrile group is polar, with an electrophilic carbon atom that is susceptible to nucleophilic attack. bldpharm.com This reactivity allows for its conversion into a wide array of other functional groups.

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form amides and then carboxylic acids.

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert nitriles into primary amines.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis. bldpharm.com

This synthetic versatility makes nitriles, including simple ones like acetonitrile (B52724), crucial intermediates and building blocks for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. bldpharm.com

Contextualization of 2-(2-Chloronaphthalen-1-yl)acetonitrile within Aromatic Nitrile Chemistry

Aromatic nitriles are compounds where a nitrile group is attached to an aromatic ring system. accustandard.com When the aromatic core is naphthalene, the compounds are known as naphthonitriles. These substances are important synthetic intermediates. This compound is a specific example within this class, featuring a naphthalene ring substituted with both a chlorine atom at the 2-position and a cyanomethyl (-CH₂CN) group at the 1-position.

While various isomers of chloronaphthylacetonitrile are noted in chemical supplier catalogs, specific scientific literature and detailed experimental data for the 2-chloro-1-yl isomer, this compound, are not readily found in public databases. accustandard.com Its chemical nature and potential utility can, however, be inferred from the well-established chemistry of its constituent functional groups. The compound combines the structural features of a substituted naphthalene with the reactive potential of an acetonitrile moiety, positioning it as a potential building block for more complex chemical structures.

Physicochemical and Structural Properties

The properties of this compound can be estimated based on its structure. Below is a table of its predicted properties alongside the known experimental properties of its parent compounds for context.

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Properties for this compound are predicted, as experimental data is not widely available.

| Property | This compound (Predicted) | 2-Chloronaphthalene (B1664065) (Experimental) nih.govsigmaaldrich.com | 2-Naphthylacetonitrile (B189437) (Experimental) chembk.comnih.gov |

|---|---|---|---|

| Molecular Formula | C₁₂H₈ClN | C₁₀H₇Cl | C₁₂H₉N |

| Molecular Weight | 201.65 g/mol | 162.62 g/mol | 167.21 g/mol |

| Appearance | Solid (predicted) | White crystalline solid | White crystalline powder |

| Melting Point | N/A | 59 °C | 82-84 °C |

| Boiling Point | N/A | 256 °C | 303 °C |

Potential Synthetic Pathways

Although no specific synthesis for this compound is documented in readily accessible literature, a plausible route can be proposed based on established organic reactions for analogous compounds. A common method for preparing arylacetonitriles involves the nucleophilic substitution of a benzylic halide with a cyanide salt.

A potential synthesis could start from 2-chloro-1-methylnaphthalene. This starting material could undergo a free-radical halogenation on the methyl group to yield 1-(halomethyl)-2-chloronaphthalene. Subsequent reaction with a cyanide source, such as sodium or potassium cyanide, would produce the final product, this compound. This approach is analogous to the reported synthesis of (1-Bromonaphthalen-2-yl)acetonitrile.

Chemical Reactivity and Research Interest

The reactivity of this compound would be dictated by its three key structural components: the naphthalene ring, the chloro-substituent, and the acetonitrile functional group.

Nitrile Group: The acetonitrile moiety is expected to undergo typical nitrile reactions. It could be hydrolyzed to form 2-(2-chloronaphthalen-1-yl)acetic acid or reduced to yield 2-(2-chloronaphthalen-1-yl)ethanamine. These transformations would convert the compound into valuable building blocks for pharmaceuticals or other fine chemicals.

Naphthalene Ring: The chlorinated naphthalene core could undergo further electrophilic aromatic substitution. The activating, ortho-para directing cyanomethyl group and the deactivating, ortho-para directing chloro group would influence the position of any new substituents.

Chloro Substituent: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution but could be replaced under harsh conditions or, more likely, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Due to this combination of reactive sites, this compound holds potential as a versatile intermediate for the synthesis of a variety of more complex, polysubstituted naphthalene derivatives for evaluation in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClN |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-(2-chloronaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H8ClN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2 |

InChI Key |

VMXWPYHFERCGET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloronaphthalen 1 Yl Acetonitrile

Direct Cyanomethylation Strategies

Direct cyanomethylation involves the formation of a carbon-carbon bond between the naphthalene (B1677914) ring and a cyanomethyl synthon. This can be accomplished through various catalytic and non-catalytic methods.

Transition Metal-Catalyzed Cyanation of Halonaphthalenes

Transition metal catalysis offers powerful tools for the construction of C-C bonds, and these methods have been applied to the synthesis of arylacetonitriles.

Palladium-catalyzed decarboxylative cross-coupling reactions represent a valuable method for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide. wikipedia.org This approach can be theoretically applied to the synthesis of 2-(2-chloronaphthalen-1-yl)acetonitrile. The reaction would involve the coupling of a suitable naphthalene-derived carboxylic acid with a cyanoacetate (B8463686) derivative. A proposed reaction would involve a palladium catalyst, often in conjunction with a copper co-catalyst, to facilitate the decarboxylation and subsequent coupling. nih.gov This method is advantageous as it often utilizes relatively stable and readily available carboxylic acids. wikipedia.org

A general representation of this approach is the coupling of an aryl halide with potassium cyanoacetate, a reaction catalyzed by palladium. wikipedia.org The mechanism typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the cyanoacetate and subsequent reductive elimination to yield the desired product.

Table 1: Hypothetical Palladium-Catalyzed Decarboxylative Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1-Bromo-2-chloronaphthalene | Potassium Cyanoacetate | Palladium(0) complex (e.g., Pd(PPh₃)₄) | This compound |

| 2-Chloro-1-naphthalenecarboxylic Acid | Cyanoacetic Acid | Palladium(II) acetate (B1210297) / Copper(I) iodide | This compound |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems. A notable application is the cyanation of benzylic and allylic pivalate (B1233124) esters. researchgate.net This methodology could be extended to the synthesis of this compound by utilizing a corresponding naphthyl pivalate precursor. The reaction typically employs an air-stable Ni(II) precatalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂). researchgate.netethz.ch

Recent developments have also explored the use of isonitriles as a nucleophilic cyanide source in nickel-catalyzed cyanations of vinyl triflates, offering an alternative route to alkenyl nitriles. researchgate.net Another innovative approach involves the nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile (B52724) itself as the cyanide source, facilitated by a silylating agent. rsc.org

Table 2: Potential Nickel-Catalyzed Cyanation for this compound Synthesis

| Substrate | Cyanide Source | Catalyst System | Product |

| (2-Chloronaphthalen-1-yl)methyl Pivalate | Zinc Cyanide (Zn(CN)₂) | Ni(II) precatalyst / Ligand | This compound |

| 2-Chloro-1-(trifluoromethanesulfonyloxy)naphthalene | Acetonitrile / Silylating agent | Ni(MeCN)₆₂ / Ligand | This compound |

Nucleophilic Substitution Reactions with Cyanide Sources

Nucleophilic substitution provides a classical and direct route to introduce the nitrile functionality.

The radical nucleophilic aromatic substitution (SRN1) mechanism offers a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through a radical anion intermediate. dalalinstitute.com This reaction is particularly useful for substrates that are not activated towards traditional SNAr reactions. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a suitable 1-halo-2-chloronaphthalene with the carbanion of acetonitrile.

The process is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. This radical anion then expels the leaving group to form an aryl radical, which subsequently reacts with the acetonitrile carbanion. A final electron transfer step yields the product and regenerates the radical initiator. Gas-phase studies have demonstrated SNAr-type reactions between halonitrobenzenes and carbanions derived from acetonitrile. nih.gov

Other Cyanomethylation Protocols

Beyond the specific strategies detailed above, other protocols for cyanomethylation exist. A two-step protocol has been developed involving the palladium-mediated cross-coupling of a metalated aromatic with a substituted isoxazole, followed by the release of the cyanomethylene group. nih.gov This method provides an alternative route to arylacetonitriles.

Furthermore, the direct reaction of a halonaphthalene with a metal cyanide, such as copper(I) cyanide (Rosenmund-von Braun reaction), is a well-established method for introducing a nitrile group, although this would yield the nitrile directly attached to the ring and would require a subsequent homologation step to afford the acetonitrile derivative.

Functionalization of Naphthylacetonitrile Precursors

A primary approach to synthesizing this compound involves the modification of a pre-existing naphthalen-1-ylacetonitrile scaffold. This strategy hinges on the ability to selectively introduce a chlorine atom at the C2 position of the naphthalene ring.

The direct and regioselective chlorination of naphthalen-1-ylacetonitrile presents a significant synthetic challenge. The naphthalene ring is susceptible to electrophilic substitution, but controlling the position of substitution on an already substituted ring requires careful selection of reagents and conditions. While direct chlorination of naphthalen-1-ylacetonitrile at the C2 position is not extensively documented, analogous reactions on other naphthalene derivatives and aromatic systems provide insight into potential methodologies.

Electrophilic chlorination of naphthalene typically yields a mixture of isomers. For 1-substituted naphthalenes, the position of further substitution is directed by the electronic nature of the existing substituent. The cyanomethyl group (-CH₂CN) is generally considered to be weakly deactivating and ortho-, para-directing. Therefore, direct chlorination of naphthalen-1-ylacetonitrile would be expected to yield a mixture of products, with substitution at the C4 and C5 positions being prominent. Achieving selective C2 chlorination would likely require a more sophisticated approach, possibly involving a directing group strategy or the use of specific catalysts that can overcome the inherent reactivity of the naphthalene ring.

Recent advancements in catalysis have shown promise for the regioselective halogenation of aromatic compounds. For instance, copper(II) chloride has been used for the regioselective chlorination of unprotected anilines, yielding predominantly the para-substituted product. beilstein-journals.org While anilines and naphthalenes have different electronic properties, the principle of using a transition metal catalyst to control regioselectivity could potentially be applied to the chlorination of naphthalen-1-ylacetonitrile.

An alternative and often more viable strategy involves introducing the acetonitrile group at the C1 position of a pre-functionalized 2-chloronaphthalene (B1664065) derivative. This approach offers better control over the final substitution pattern.

One common method is the nucleophilic substitution of a halomethyl group with a cyanide salt. This would involve the initial preparation of 1-(halomethyl)-2-chloronaphthalene, which can then be reacted with a cyanide source, such as potassium cyanide or sodium cyanide, to yield the desired product. A patent describing the synthesis of (7-methoxy-1-naphthyl)acetonitrile details a similar transformation where a bromomethylnaphthalene is treated with potassium cyanide in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at elevated temperatures. google.com This suggests a plausible route for the synthesis of this compound, provided that the 1-(halomethyl)-2-chloronaphthalene precursor can be efficiently synthesized.

Another powerful method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. organic-chemistry.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. In the context of synthesizing our target molecule, this would necessitate the preparation of 1-amino-2-chloronaphthalene. The amino group could then be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is subsequently displaced by a cyanide ion in the presence of a copper catalyst. The Sandmeyer reaction is a versatile tool in aromatic chemistry, often allowing for the introduction of functionalities that are difficult to install through direct substitution. organic-chemistry.orgnih.gov

A palladium-catalyzed decarboxylative coupling reaction has also been reported for the synthesis of 2-naphthylacetonitrile (B189437) from 2-chloronaphthalene and a cyanoacetate salt. chemicalbook.com This method, which achieves a high yield of 96%, could potentially be adapted for the synthesis of this compound if a suitable 1-substituted-2-chloronaphthalene starting material is used. chemicalbook.com

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and purity of the final product include temperature, reaction time, solvent, and the choice of catalyst. numberanalytics.com

For instance, in the cyanation of a halomethylnaphthalene, the choice of solvent can be critical. Polar aprotic solvents like DMSO or DMF are often used to dissolve the cyanide salt and facilitate the nucleophilic substitution. The temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.

In the case of the Sandmeyer reaction, the temperature of the diazotization step is crucial and is typically kept low (0-5 °C) to prevent the premature decomposition of the diazonium salt. The subsequent cyanation step may require heating to proceed at a practical rate. The choice of copper catalyst and the counter-ion of the diazonium salt can also impact the yield. nih.gov

The table below outlines hypothetical reaction conditions for the key synthetic steps, based on analogous reactions found in the literature.

| Reaction Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| Cyanation | 1-(Bromomethyl)-2-chloronaphthalene | Potassium Cyanide (KCN) | - | DMSO/Water | 65 °C | Good (expected) | google.com |

| Sandmeyer Reaction | 1-Amino-2-chloronaphthalene | 1. NaNO₂, HCl2. CuCN | - | Water, organic co-solvent | 0-5 °C then heat | Moderate to Good (expected) | organic-chemistry.orgnih.gov |

| Palladium Coupling | 2-Chloronaphthalene | Sodium cyanoacetate | Di-μ-chlorobis(η³-2-propenyl)dipalladium, 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | Mesitylene | 140 °C | 96% (for 2-naphthylacetonitrile) | chemicalbook.com |

It is important to note that these conditions are illustrative and would require empirical optimization for the specific synthesis of this compound. The goal of optimization is to maximize the conversion of the starting material to the desired product while minimizing the formation of impurities. numberanalytics.com

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger laboratory scale introduces several challenges. Reactions that are successful on a milligram scale may not behave in the same way when scaled up to multigram or kilogram quantities.

One major consideration is the management of reaction exotherms. Many chemical reactions, such as cyanations and Sandmeyer reactions, can be highly exothermic. On a small scale, this heat can dissipate quickly, but on a larger scale, inadequate heat management can lead to a runaway reaction, posing a significant safety hazard and potentially leading to the formation of unwanted byproducts.

The use of hazardous reagents is another critical factor. Reagents like potassium cyanide are highly toxic and require careful handling and disposal procedures. google.com When scaling up, the risks associated with such materials are magnified. Similarly, the use of certain solvents, such as benzene (B151609), which is a known carcinogen, is often avoided in industrial processes due to safety and environmental concerns. google.com

The efficiency and reproducibility of the reaction are also paramount for scale-up. A reaction with a low yield may be acceptable for small-scale research but becomes economically unviable on a larger scale. Likewise, a reaction that is not robust and gives variable yields is difficult to implement in a production setting. Therefore, a well-optimized and high-yielding synthetic route is essential for successful laboratory scale-up. justia.com The development of such a process for this compound would require careful consideration of all these factors to ensure a safe, efficient, and reproducible synthesis.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 2-(2-Chloronaphthalen-1-yl)acetonitrile is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The naphthalene (B1677914) ring contains six aromatic protons, while the acetonitrile (B52724) moiety has a methylene (B1212753) group with two protons.

The protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns will be influenced by the presence of the chloro and the cyanomethyl substituents. The methylene protons (CH₂) adjacent to the nitrile group are expected to appear as a singlet further upfield, likely in the range of 3.8-4.2 ppm, based on similar structures. chemicalbook.com The deshielding effect of the adjacent aromatic ring and the electron-withdrawing nitrile group contribute to this chemical shift.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Naphthalene-H | ~7.2 - 8.2 | m (multiplet) | Complex splitting due to coupling between adjacent aromatic protons. |

| -CH₂-CN | ~3.9 | s (singlet) | Adjacent to the naphthalene ring and nitrile group. |

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected: ten for the naphthalene ring and two for the acetonitrile group (-CH₂- and -CN).

The ten carbon atoms of the naphthalene ring will resonate in the aromatic region, generally between 120 and 140 ppm. The carbon atom bearing the chlorine atom (C-Cl) and the carbon atom attached to the acetonitrile group will have their chemical shifts significantly influenced by these substituents. The carbon of the nitrile group (-CN) is expected to appear in a characteristic downfield region, typically around 115-120 ppm. nmrs.io The methylene carbon (-CH₂) is anticipated to be found in the aliphatic region, likely between 20-30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Naphthalene-C (aromatic) | ~125 - 135 | Multiple signals expected for the unsubstituted carbons. |

| Naphthalene-C-Cl | ~130 - 135 | Chemical shift influenced by the electronegative chlorine atom. |

| Naphthalene-C-CH₂CN | ~128 - 133 | Chemical shift influenced by the acetonitrile substituent. |

| -CH₂- | ~20 - 25 | Aliphatic methylene carbon. |

| -CN | ~117 - 119 | Characteristic chemical shift for a nitrile carbon. nmrs.io |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. libretexts.orgsdsu.edu For this compound, cross-peaks would be expected between the neighboring protons on the naphthalene ring, helping to delineate the substitution pattern. No cross-peak would be expected for the methylene singlet, as it has no adjacent protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbons to which they are directly attached. columbia.edulibretexts.orgcolumbia.edu This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methylene proton singlet would show a cross-peak with the methylene carbon signal. The aromatic proton signals would each correlate to their respective carbon atoms in the naphthalene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the nitrile group and the substituted naphthalene ring. The most prominent and diagnostic band would be the C≡N stretching vibration of the nitrile group, which is expected to appear in the range of 2240-2260 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Naphthalene Ring |

| C≡N Stretch | ~2250 | Nitrile |

| Aromatic C=C Stretch | ~1500 - 1600 | Naphthalene Ring |

| C-Cl Stretch | ~600 - 800 | Chloro-naphthalene |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration in nitriles is also Raman active and typically gives a strong, sharp band in the same region as in the IR spectrum (around 2250 cm⁻¹). ias.ac.inresearchgate.net The aromatic ring vibrations of the naphthalene moiety would also be prominent in the Raman spectrum, particularly the symmetric ring breathing modes which often give rise to strong signals. The C-Cl stretch is also Raman active.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Naphthalene Ring |

| C≡N Stretch | ~2250 | Nitrile |

| Aromatic Ring Breathing | ~1000 - 1600 | Naphthalene Ring |

| C-Cl Stretch | ~600 - 800 | Chloro-naphthalene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the precise experimental mass of this compound (C₁₂H₈ClN) to confirm its elemental composition, could not be located. Such data is crucial for distinguishing between compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental data detailing the UV-Vis absorption maxima (λmax) for this compound are not available. This information is necessary to characterize the electronic transitions within the molecule, typically the π → π* transitions associated with the naphthalene aromatic system.

X-ray Crystallography for Solid-State Molecular Geometry

A crystallographic information file (CIF) or published study containing the single-crystal X-ray diffraction data for this compound could not be found. This data would provide definitive information on its solid-state molecular geometry, including bond lengths, bond angles, and crystal packing information such as the crystal system and space group.

Chemical Reactivity and Derivatization of 2 2 Chloronaphthalen 1 Yl Acetonitrile

Transformations at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for several important transformations. libretexts.org

The hydrolysis of nitriles is a fundamental transformation that can yield either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. weebly.comchemistrysteps.com

In acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid, 2-(2-chloronaphthalen-1-yl)acetic acid. chemistrysteps.compressbooks.pub The reaction with water is often slow and may require elevated temperatures to proceed at a practical rate. stackexchange.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This initially forms an imidic acid tautomer which then rearranges to the more stable amide, 2-(2-chloronaphthalen-1-yl)acetamide. chemistrysteps.com Under harsher basic conditions, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid. weebly.com It is possible to selectively stop the reaction at the amide stage by using controlled conditions, such as a mixture of trifluoroacetic acid and sulfuric acid. stackexchange.com

Biological transformations using nitrile-hydrolyzing enzymes like nitrilases and nitrile hydratases offer a green alternative to chemical hydrolysis. nih.gov Nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases yield amides, which can then be converted to carboxylic acids by amidases. nih.gov These enzymatic methods are highly efficient, chemoselective, and occur under mild, environmentally friendly conditions. nih.gov

Table 1: Products of 2-(2-Chloronaphthalen-1-yl)acetonitrile Hydrolysis

| Reactant | Reagents and Conditions | Major Product |

| This compound | H₃O⁺, heat | 2-(2-Chloronaphthalen-1-yl)acetic acid |

| This compound | 1. OH⁻, H₂O, heat; 2. H₃O⁺ | 2-(2-Chloronaphthalen-1-yl)acetic acid |

| This compound | Controlled acid or base hydrolysis | 2-(2-Chloronaphthalen-1-yl)acetamide |

| This compound | Nitrilase | 2-(2-Chloronaphthalen-1-yl)acetic acid |

| This compound | Nitrile hydratase | 2-(2-Chloronaphthalen-1-yl)acetamide |

The nitrile group can be reduced to a primary amine, a valuable functional group in organic synthesis. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgpressbooks.pub The reaction proceeds through the addition of two hydride ions to the nitrile's electrophilic carbon atom. libretexts.orglibretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. pressbooks.publibretexts.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, 2-(2-chloronaphthalen-1-yl)ethanamine. libretexts.orgpressbooks.pub

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. pressbooks.pub The reaction of lithioacetonitrile with ketones like benzophenone (B1666685) can lead to the formation of β-hydroxy nitriles. researchgate.net Furthermore, the in-situ generation of silyl (B83357) ketene (B1206846) imines from acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base allows for nucleophilic addition to electrophiles like acetals and nitrones, yielding β-methoxynitriles and β-(silyloxy)aminonitriles respectively. richmond.edu

Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic systems. fiveable.me While the nitrile group itself can participate in cycloadditions, such as the [2+2+2] cyclization with alkynes to form pyridines, specific examples involving this compound are not extensively documented in the provided results. nih.gov However, the general principles of cycloaddition reactions, including [4+2] (Diels-Alder), [2+2], and dipolar cycloadditions, are well-established for various π-systems and could potentially be applied to derivatives of this compound. fiveable.melibretexts.orglibretexts.orgyoutube.com For instance, a [2+2+1] cycloaddition involving N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes has been reported for the synthesis of isoxazolines. rsc.org

The nitrile group is a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. rsc.orgnih.govopenmedicinalchemistryjournal.com

The reaction of nitriles with other reagents can lead to the formation of a wide array of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. nih.govnih.govbohrium.com For example, the reaction of phenylacetonitrile (B145931) with 2-chloropyridine (B119429) in the presence of sodium amide is a key step in the synthesis of methylphenidate, a piperidine (B6355638) derivative. nih.gov While specific examples for this compound are not detailed, the general reactivity patterns of nitriles suggest its potential as a building block for analogous heterocyclic structures. This includes the synthesis of pyridines, pyrimidines, pyrazines, and indoles through various cyclization strategies. nih.gov

Conversion to Heterocyclic Compounds via Nitrile Functionalization

Reactivity of the Alpha-Methylene Carbon (–CH₂CN)

The methylene (B1212753) group (–CH₂–) positioned between the naphthalene (B1677914) ring and the nitrile group (–CN) is highly reactive due to the strong electron-withdrawing nature of the nitrile.

Deprotonation and Carbanion Chemistry

The protons on the alpha-methylene carbon are acidic because the resulting conjugate base, a carbanion, is stabilized by resonance. wikipedia.orglibretexts.org The negative charge is delocalized onto the electronegative nitrogen atom of the nitrile group. uobabylon.edu.iq

Treatment of this compound with a suitable base (e.g., sodium hydride, lithium diisopropylamide (LDA), or even aqueous alkali under phase-transfer conditions) leads to the formation of a nucleophilic carbanion. siue.eduorgsyn.org This carbanion is a key intermediate for forming new carbon-carbon bonds at the alpha-position. uobabylon.edu.iq

Alkylation and Acylation Reactions

The nucleophilic carbanion generated from this compound can readily participate in SN2 reactions with various electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the alpha-carbon. google.comnih.gov This is a standard method for elaborating the side chain of arylacetonitriles. orgsyn.orgarkat-usa.org

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, yields α-cyano ketones. This reaction introduces an acyl group to the alpha-carbon.

These reactions provide a powerful means to synthesize a wide array of more complex derivatives.

Table 2: Representative Reactions of the Alpha-Methylene Carbon

| Reaction Type | Reagent | Base (Typical) | Product Structure |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | NaH, LDA | 2-(2-Chloronaphthalen-1-yl)-CHR-CN |

| Acylation | Acyl Chloride (RCOCl) | NaH, LDA | 2-(2-Chloronaphthalen-1-yl)-CH(COR)CN |

| Aldol-type Condensation | Aldehyde (R'CHO) | NaOEt, KOH | 2-(2-Chloronaphthalen-1-yl)-C(CN)=CHR' |

Condensation Reactions

The carbanion derived from this compound can act as a nucleophile in condensation reactions with carbonyl compounds. lehigh.edu

Knoevenagel-type Condensation: In the presence of a base, it can react with aldehydes and ketones. The initial aldol-type addition product often dehydrates under the reaction conditions to afford an α,β-unsaturated nitrile (a cinnamonitrile (B126248) derivative). orgsyn.org For example, condensation with benzaldehyde (B42025) would yield 2-(2-chloronaphthalen-1-yl)-3-phenylacrylonitrile.

Thorpe-Ziegler Reaction: In principle, intramolecular condensation could occur if a suitable electrophilic group is present elsewhere on the molecule, leading to the formation of a new ring.

These condensation reactions are valuable for constructing complex molecular frameworks and conjugated systems. nih.gov

Mechanistic Investigations of Reactions Involving 2 2 Chloronaphthalen 1 Yl Acetonitrile

Reaction Pathway Elucidation

The elucidation of a reaction pathway is a primary goal in mechanistic chemistry. It involves mapping out the step-by-step sequence of elementary reactions that leads from reactants to products. For reactions involving 2-(2-chloronaphthalen-1-yl)acetonitrile, this process is critical for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Identification of Key Intermediates

In nucleophilic substitution reactions, where the nitrile group or the chloro-substituted naphthalene (B1677914) ring is the site of attack, charged intermediates such as carbocations or carbanions may be formed. For instance, the displacement of the chloride ion could proceed through a naphthalene-based cation. Conversely, deprotonation of the acetonitrile (B52724) moiety would generate a resonance-stabilized carbanion.

Radical intermediates are also plausible, particularly in reactions initiated by light or radical initiators. rsc.org The formation of a naphthyl radical or a radical at the carbon adjacent to the nitrile group could open up alternative reaction pathways. rsc.org The stability of these intermediates is influenced by the electronic properties of the naphthalene ring and the nitrile group.

Modern analytical techniques, such as mass spectrometry, are instrumental in detecting and characterizing these fleeting intermediates. rsc.org By analyzing the mass-to-charge ratio of ions in the gas phase, researchers can gain direct evidence for the existence of proposed intermediates, even those present in very low concentrations. rsc.org

| Potential Intermediate Type | Formation Context | Stabilizing Factors |

| Naphthyl Cation | Heterolytic cleavage of the C-Cl bond | Aromaticity of the naphthalene ring |

| Acetonitrile Carbanion | Deprotonation of the α-carbon | Resonance with the nitrile group |

| Naphthyl Radical | Homolytic cleavage of the C-Cl bond | Delocalization over the naphthalene ring system |

| α-Cyano Radical | Hydrogen abstraction from the α-carbon | Resonance with the nitrile group |

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products. The structure and energy of the transition state dictate the rate of a chemical reaction. For reactions involving this compound, computational chemistry plays a pivotal role in modeling these transient structures.

Theoretical calculations, such as those based on density functional theory (DFT), can provide detailed information about the geometry, energy, and vibrational frequencies of transition states. This allows for the differentiation between competing reaction pathways. For example, in a substitution reaction, calculations can help determine whether the mechanism is concerted (SN2-type) or stepwise (SN1-type) by locating the corresponding transition states and intermediates.

The analysis of transition states can also shed light on the role of catalysts and the origins of stereoselectivity. By modeling the interaction of the substrate with a catalyst or chiral ligand, researchers can understand how these species lower the activation energy and favor the formation of one stereoisomer over another.

Kinetic Studies and Rate Laws

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by various factors such as concentration, temperature, and the presence of catalysts. photophysics.com The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. photophysics.com

For a reaction involving this compound, the rate law can be determined experimentally by monitoring the change in concentration of the reactant or a product over time. youtube.com The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. youtube.com

For example, if the reaction is a simple nucleophilic substitution where a nucleophile (Nu⁻) displaces the chloride ion, the rate law might be expressed as:

Rate = k [this compound]ⁿ [Nu⁻]ᵐ

The value of the rate constant, k, is temperature-dependent and can be used to calculate the activation energy (Ea) of the reaction using the Arrhenius equation. This provides further insight into the energy barrier that must be overcome for the reaction to occur.

Different reaction orders imply different mechanisms. A first-order reaction in the substrate and zero-order in the nucleophile would suggest a dissociative (SN1-type) mechanism, where the rate-determining step is the unimolecular cleavage of the carbon-chlorine bond. Conversely, a reaction that is first-order in both the substrate and the nucleophile would be consistent with an associative (SN2-type) mechanism, where both species are involved in the rate-determining step.

| Reaction Order | Rate Law Example | Mechanistic Implication |

| First-Order | Rate = k[Substrate] | Unimolecular rate-determining step (e.g., SN1) |

| Second-Order | Rate = k[Substrate][Nucleophile] | Bimolecular rate-determining step (e.g., SN2) |

| Zero-Order | Rate = k | Rate is independent of reactant concentration |

Role of Catalysts and Ligands

Catalysts and ligands can significantly influence the rate and selectivity of reactions involving this compound. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. Ligands, typically organic molecules that bind to a metal center, can modify the steric and electronic properties of a catalyst, fine-tuning its activity and selectivity.

In the context of cross-coupling reactions, for example, a palladium catalyst is often employed. The choice of ligand coordinated to the palladium center is crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. The ligand can influence the electron density at the metal center, affecting its reactivity in each of these steps. For instance, electron-donating ligands can promote oxidative addition, while bulky ligands can facilitate reductive elimination.

Acetonitrile itself can sometimes act as a ligand, coordinating to a metal catalyst. researchgate.net However, its binding is often weak, and it can be displaced by other, more strongly coordinating ligands. researchgate.net The choice of solvent can also play a role, as solvent molecules can compete for coordination sites on the catalyst.

Stereochemical Control and Asymmetric Synthesis Considerations

When a reaction creates a new chiral center, the control of stereochemistry becomes a critical aspect. In the context of this compound, reactions at the carbon atom adjacent to the nitrile group could potentially generate a stereocenter. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product in excess.

This is often achieved through the use of chiral catalysts or reagents. A chiral catalyst creates a chiral environment around the reacting molecules, favoring the transition state that leads to one stereoisomer over the other. The principles of stereochemical control are based on minimizing steric hindrance and maximizing favorable electronic interactions in the transition state. nih.gov

For example, in an asymmetric hydrogenation of a derivative of this compound, a chiral phosphine (B1218219) ligand coordinated to a rhodium or ruthenium catalyst could be used to induce enantioselectivity. The precise geometry of the metal-ligand complex dictates the facial selectivity of the hydride attack on the substrate. The development of such chemoenzymatic routes can offer attractive alternatives for preparing optically pure compounds. nih.gov

Radical versus Ionic Pathways

Chemical reactions can proceed through either ionic or radical pathways, and in some cases, both can be competing processes. nih.gov Ionic pathways involve the formation of charged intermediates (cations or anions) and are common in polar solvents. rsc.org Radical pathways, on the other hand, involve uncharged species with unpaired electrons and are often initiated by light, heat, or radical initiators. rsc.orgrsc.org

For this compound, the nature of the reaction pathway can be influenced by the reaction conditions. In the presence of a strong base, an ionic pathway involving the formation of a carbanion at the acetonitrile position is likely. Conversely, exposure to UV light or a radical initiator like AIBN (azobisisobutyronitrile) could promote a radical pathway, potentially leading to different products.

Distinguishing between radical and ionic pathways can be achieved through various experimental techniques. The use of radical scavengers, for instance, can inhibit a reaction if it proceeds through a radical mechanism. Electron spin resonance (ESR) spectroscopy can be used to directly detect the presence of radical intermediates. Computational studies can also help to determine the relative favorability of radical versus ionic pathways by comparing the activation energies of the respective transition states. nih.gov

| Pathway | Key Intermediates | Typical Initiators | Solvent Effects |

| Ionic | Cations, Anions | Acids, Bases | Favored by polar solvents |

| Radical | Radicals | Light, Heat, Radical Initiators | Less dependent on solvent polarity |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-(2-Chloronaphthalen-1-yl)acetonitrile are dictated by the interplay between the π-system of the naphthalene (B1677914) core, the electron-withdrawing nature of the chlorine atom, and the acetonitrile (B52724) substituent. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity and electronic transitions.

Based on DFT studies of naphthalene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings. nih.govsamipubco.com For naphthalene itself, the HOMO-LUMO gap is a key indicator of its chemical reactivity and has been calculated using various DFT and Hartree-Fock methods. samipubco.com A study on naphthalene using DFT with the aug-cc-pVQZ basis set determined a HOMO-LUMO gap of 4.75 eV. samipubco.com The introduction of substituents alters these energy levels. An investigation into aza-derivatives of naphthalene showed that the distribution of the HOMO and LUMO can be significantly influenced by the position of heteroatoms. nih.gov

For this compound, the chlorine atom, with its inductive electron-withdrawing effect, and the cyano group are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. The precise energy values and the HOMO-LUMO gap would require specific calculations for this molecule. However, we can present analogous data from related compounds to provide an estimate.

Table 1: Calculated Electronic Properties of Analogous Naphthalene Derivatives Note: This data is for analogous compounds and is used to infer the properties of this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| 1-Naphthol | DFT/B3LYP/6-31G* | -5.45 | -0.78 | 4.67 | ijapm.org |

| (4-chlorophenyl-2-pyrrolidin-1-ylthiazol-5-yl-2-naphthyl)methanone | DFT/B3LYP/6-31G(d,p) | -0.2418 (a.u.) | -0.0353 (a.u.) | 0.2065 (a.u.) | ripublication.com |

The distribution of molecular orbitals is also crucial. For naphthalene and its simple derivatives, the HOMO is generally a π-orbital spread across the entire ring system, while the LUMO also has a similar π-character. nih.gov The presence of the chloro and acetonitrile groups in this compound will likely lead to some localization of these orbitals, influencing the sites of electrophilic and nucleophilic attack.

Energetics of Reaction Pathways

The synthesis of this compound can be conceptually understood by examining known reactions of its constituent parts. A common route to similar compounds involves the substitution of a leaving group on the naphthalene ring with an acetonitrile moiety. For instance, the synthesis of 2-naphthylacetonitrile (B189437) can be achieved through the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides like 2-chloronaphthalene (B1664065).

Computational studies on the formation of polychlorinated naphthalenes from precursors like 3-chlorophenol (B135607) have been performed, detailing the potential energy barriers (ΔE) and reaction heats (ΔH) for various reaction steps. mdpi.com These studies utilize quantum chemical calculations to map out complex reaction networks, identifying the most feasible pathways. For example, the dimerization of chlorophenol radicals to form chlorinated dihydrofulvene intermediates has been shown to be a key step, with calculated activation barriers for different regioisomeric pathways. mdpi.com

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are highly valuable for the identification and characterization of new compounds.

Vibrational Spectra (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. By analogy with studies on 1-naphthol, a detailed assignment of the vibrational modes can be achieved. ijapm.orgresearchgate.net The IR and Raman spectra would be characterized by modes corresponding to the naphthalene ring vibrations, the C-Cl stretching frequency, and the characteristic nitrile (C≡N) stretch. The NIST database contains the gas-phase IR spectrum for 2-chloronaphthalene, which shows characteristic peaks for the aromatic C-H stretching and ring vibrations. nist.govnist.govnist.gov The nitrile stretch in acetonitrile itself appears around 2250-2300 cm⁻¹ in the IR spectrum. nist.govchemicalbook.com Therefore, a strong absorption in this region would be a key identifier for this compound.

NMR Spectra: The ¹H and ¹³C NMR chemical shifts can also be predicted with good accuracy using quantum chemical calculations. The proton NMR spectrum would show a complex pattern of signals in the aromatic region, with the chemical shifts influenced by the chloro and cyanomethyl substituents. The methylene (B1212753) protons of the acetonitrile group would appear as a singlet, likely in the range of 3.5-4.5 ppm, based on data for similar compounds like 2-(2-chlorophenyl)acetonitrile. chemicalbook.com The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the naphthalene ring, as well as signals for the methylene and nitrile carbons. Predicted NMR data for trace impurities in deuterated solvents can provide a useful reference for expected chemical shifts of common functional groups. paulussegroup.com

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds Note: This data is inferred from known spectroscopic features of related compounds.

| Spectroscopy | Key Feature | Predicted Range/Value | Reference/Analogy |

|---|---|---|---|

| IR | C≡N Stretch | 2250 - 2300 cm⁻¹ | Acetonitrile nist.govchemicalbook.com |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | 2-Chloronaphthalene nist.govnist.govnist.gov |

| ¹H NMR | -CH₂- Protons | 3.5 - 4.5 ppm | 2-(2-Chlorophenyl)acetonitrile chemicalbook.com |

| ¹³C NMR | Nitrile Carbon | ~117 ppm | General nitrile compounds |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment. While no specific MD simulations for this compound have been reported, we can discuss the expected behavior based on simulations of analogous systems.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with the surrounding solvent molecules. For example, a study on chlorophyll (B73375) a in different solvents demonstrated how the polarity of the solvent affects the conformation of the molecule. nih.gov Similarly, the conformation of the cyanomethyl group relative to the naphthalene ring in this compound would likely be influenced by the solvent environment.

MD simulations could also be used to study the aggregation behavior of this molecule. The planar naphthalene rings could stack via π-π interactions, and the polar chloro and nitrile groups could participate in dipole-dipole interactions. Simulations could predict whether the molecule is likely to form aggregates in solution and what the preferred orientation of the molecules within these aggregates would be.

Conformational Analysis and Stability

The conformational flexibility of this compound arises from the rotation around the single bond connecting the cyanomethyl group to the naphthalene ring. The stability of different conformations will be determined by steric and electronic effects.

The principles of conformational analysis, well-established for systems like disubstituted cyclohexanes, can be applied here. libretexts.orglibretexts.orgutexas.edu The rotation around the C-C bond will have certain low-energy (staggered) and high-energy (eclipsed) conformations. The bulky chlorine atom at the 2-position of the naphthalene ring will create steric hindrance with the cyano group in certain rotational conformations.

A computational conformational analysis would involve rotating the cyanomethyl group and calculating the relative energy at each angle to generate a potential energy surface. This would identify the most stable conformer(s) and the energy barriers to rotation between them. The most stable conformation would likely be one that minimizes the steric clash between the cyano group and the chlorine atom, as well as the perihydrogen atom on the naphthalene ring.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are expected to be diverse, involving several types of non-covalent bonds. These interactions will govern the molecule's physical properties, such as its melting point and boiling point, as well as its behavior in the solid state and in solution.

π-π Stacking: The planar naphthalene ring is capable of engaging in π-π stacking interactions, which are a significant driving force for the aggregation of aromatic molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the nitrile group on a neighboring molecule. The importance of halogen bonds in crystal engineering is well-documented. rsc.orgresearchgate.net

Dipole-Dipole Interactions: Both the C-Cl bond and the C≡N bond are polar, leading to a significant molecular dipole moment. These dipoles will interact, influencing the orientation of molecules in the condensed phase.

C-H···π and C-H···N Interactions: The hydrogen atoms on the naphthalene ring and the methylene group can participate in weak hydrogen bonds with the π-system of a neighboring naphthalene ring or the nitrogen atom of a nitrile group.

The combination of these interactions could lead to the formation of specific supramolecular structures or aggregates. In the solid state, these interactions would dictate the crystal packing. mdpi.comexlibrisgroup.comrsc.org In solution, strong intermolecular interactions could lead to aggregation, which could be studied by techniques like UV-Vis and fluorescence spectroscopy, where changes in the spectra with concentration can indicate aggregate formation.

Applications in Advanced Organic Synthesis Methodologies

As a Versatile Building Block in Complex Molecule Synthesis

Naphthylacetonitriles are recognized as crucial intermediates in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. chemicalbook.com The acetonitrile (B52724) moiety (–CH₂CN) is a particularly useful functional group. The acidic protons on the carbon adjacent to the nitrile group can be removed by a base, creating a nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This allows for the extension of the side chain, which is a critical step in building more complex molecular skeletons.

Furthermore, the nitrile group itself can be chemically transformed into other important functional groups. For instance, it can be hydrolyzed to form a carboxylic acid (–COOH) or reduced to form a primary amine (–CH₂NH₂). Each of these transformations opens up new pathways for further molecular elaboration, making the parent compound a versatile precursor for a wide range of derivatives.

Precursor for Advanced Polycyclic Aromatic Hydrocarbons and Heterocycles

The naphthalene (B1677914) unit of 2-(2-chloronaphthalen-1-yl)acetonitrile is a fundamental polycyclic aromatic hydrocarbon (PAH). Synthetic strategies can utilize the reactive sites of this molecule to construct larger, more complex fused aromatic systems. vt.edu

One potential pathway involves reactions that use the acetonitrile side chain to form new rings. For example, through a series of steps involving condensation and cyclization reactions, the cyanomethyl group can be elaborated to form an additional aromatic or heterocyclic ring fused to the existing naphthalene core. Electrophilic cyclization of alkyne derivatives, prepared from the acetonitrile, is a powerful method for constructing polysubstituted naphthalenes and other fused systems under mild conditions. nih.gov Such reactions are instrumental in synthesizing novel PAHs with unique electronic and optical properties. rsc.org

The nitrile group is also a well-established precursor for nitrogen-containing heterocycles. Through reactions with various reagents, it can be incorporated into rings like pyridines, imidazoles, or pyrazines, thereby transforming the PAH structure into a polycyclic aromatic heterocycle.

Development of Novel Synthetic Pathways for Derivatized Naphthylacetonitriles

The development of efficient synthetic routes to naphthylacetonitrile derivatives is an active area of research. One prominent method for synthesizing the core structure involves a palladium-catalyzed decarboxylative coupling reaction. chemicalbook.com In this approach, a chloronaphthalene, such as 2-chloronaphthalene (B1664065), is reacted with a cyanoacetate (B8463686) salt in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. chemicalbook.com This methodology provides a high-yield and effective means of producing the naphthylacetonitrile scaffold. chemicalbook.com

Table 1: Palladium-Catalyzed Synthesis of 2-Naphthylacetonitrile (B189437) chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield |

|---|

This synthetic route is significant because it starts from a chlorinated naphthalene, highlighting the direct relevance of chloro-substituted naphthalenes as precursors. By modifying the starting materials (e.g., using different substituted chloronaphthalenes or cyanoacetate derivatives), a wide array of derivatized naphthylacetonitriles can be produced for various research applications. Another established method involves the reaction of a chloromethyl naphthalene with sodium cyanide to yield the corresponding naphthylacetonitrile. chemicalbook.com

Contribution to Ligand Design and Catalyst Development

The structural elements of this compound suggest its potential use in the design of specialized ligands for transition metal catalysis. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. Similarly, the aromatic naphthalene rings can engage in π-stacking or other interactions.

While direct application of this specific molecule in catalysis is not widely documented, related structures containing bidentate N,N-ligands, such as biimidazolines, have been successfully employed as chiral ligands in palladium-catalyzed reactions. nih.gov These ligands are crucial for controlling the stereochemistry of complex reactions. The naphthylacetonitrile framework could potentially be elaborated into more complex chiral ligands. For example, the synthesis of multidentate ligands that incorporate the rigid naphthalene backbone could lead to catalysts with novel reactivity and selectivity, particularly in asymmetric catalysis where the formation of specific stereoisomers is desired.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Chloronaphthalen-1-yl)acetonitrile, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloronaphthalene reacts with acetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of the acetonitrile group and optimizing catalyst loading (0.5–1.5 equivalents). Temperature control (80–120°C) and reaction time (6–12 hours) are critical for yield maximization .

- Purification : Post-synthesis, column chromatography with silica gel and a solvent gradient (hexane:ethyl acetate, 4:1 to 1:1) effectively isolates the product. Thin-layer chromatography (TLC) should monitor fractions to ensure purity (>95%) .

Q. How is column chromatography optimized for purifying this compound?

- Solvent Selection : A polarity gradient (e.g., hexane to ethyl acetate) separates impurities based on differential adsorption. Pre-adsorption of the crude product onto silica gel minimizes band broadening.

- Monitoring : UV-active spots on TLC plates (Rf ~0.3–0.4 in hexane:ethyl acetate 3:1) guide fraction collection. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase validates purity .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.4–8.2 ppm, multiplet) and the acetonitrile methylene group (δ 3.8–4.1 ppm, singlet). ¹³C NMR confirms the nitrile carbon (δ 115–120 ppm).

- X-ray Crystallography : Single-crystal diffraction (monoclinic P2₁/n space group) resolves bond lengths (C-Cl: ~1.74 Å) and angles, validated using SHELXL refinement software. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic Insight : The electron-withdrawing chloro group activates the naphthalene ring toward electrophilic substitution but deactivates the acetonitrile moiety. In nucleophilic aromatic substitution (SNAr), the chloro group at the 2-position directs incoming nucleophiles to the 1- or 4-positions. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in NMR and X-ray crystallography data for this compound?

- Data Reconciliation : Discrepancies between NMR peak splitting and crystallographic symmetry may arise from dynamic processes (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) identifies conformational exchange. For crystallography, refine structures using SHELX programs with twin-law corrections and Flack parameter analysis to address enantiopolarity errors .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. The nitrile group’s dipole moment (~3.5 D) enhances hydrogen bonding with active-site residues (e.g., serine hydrolases). Molecular dynamics (MD) simulations (AMBER force field) assess binding stability under physiological conditions (310 K, 1 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.